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Compound of Interest
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Cat. No.: B1683969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of AZD-8055, a potent and selective dual mTORC1 and mTORC2 inhibitor, in preclinical in vivo

mouse models. The information is intended to guide researchers in designing and executing

robust studies to evaluate the anti-tumor efficacy of AZD-8055.

Mechanism of Action
AZD-8055 is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR)

kinase.[1] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2),

which are crucial regulators of cell growth, proliferation, survival, and metabolism.[1][2] By

inhibiting both complexes, AZD-8055 can overcome the feedback activation of Akt signaling

often observed with mTORC1-specific inhibitors like rapamycin.[2][3] The inhibition of mTORC1

leads to the dephosphorylation of its downstream effectors, 4E-BP1 and S6K1, resulting in

reduced protein synthesis and cell cycle arrest.[4][5] The inhibition of mTORC2 prevents the

phosphorylation and activation of Akt at Serine 473, further contributing to the anti-proliferative

and pro-apoptotic effects of the compound.[3][5]
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Caption: Inhibition of mTORC1 and mTORC2 by AZD-8055.
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AZD-8055 has demonstrated significant dose-dependent anti-tumor activity in a variety of

human tumor xenograft models in mice. The route of administration is typically oral gavage.[1]

[3]

Table 1: Dose-Dependent Tumor Growth Inhibition with
AZD-8055
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Xenograft
Model

Dosage
(mg/kg)

Dosing
Schedule

Duration

Tumor
Growth
Inhibition
(%)

Reference

U87-MG

(Glioblastoma

)

2.5
Twice Daily

(BID)
10 days 33 [1][3]

5
Twice Daily

(BID)
10 days 48 [1][3]

10
Twice Daily

(BID)
10 days 77 [1][3]

10
Once Daily

(QD)
10 days 57 [1]

20
Once Daily

(QD)
10 days 85 [1]

A549 (Lung

Cancer)
2.5

Twice Daily

(BID)
- 44 [3][6]

5
Twice Daily

(BID)
- 55 [3][6]

10
Twice Daily

(BID)
- 93 [3][6]

10
Once Daily

(QD)
21 days 50 [7]

20
Once Daily

(QD)
21 days 75 [7]

Various

Xenografts

(Breast,

Colon,

Prostate,

Uterine)

10
Twice Daily

(BID)
-

Significant

Inhibition/Reg

ression

[3][6]
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20
Once Daily

(QD)
-

Significant

Inhibition/Reg

ression

[3][6]

Pharmacokinetics
Pharmacokinetic studies in mice have shown that AZD-8055 is rapidly absorbed following oral

administration.[8]

Table 2: Pharmacokinetic Parameters of AZD-8055 in
Mice

Parameter Value Conditions Reference

Tmax (Time to

maximum

concentration)

~0.25 - 0.5 hours Single oral or i.p. dose [8][9]

Half-life (t1/2) ~2 hours Single oral dose [8]

Experimental Protocols
AZD-8055 Formulation for Oral Administration
Two common formulations for administering AZD-8055 to mice via oral gavage are provided

below.

Formulation 1: Captisol-based[3]

Dissolve AZD-8055 in Captisol (a modified cyclodextrin).

Dilute the solution to a final Captisol concentration of 30% (w/v) with sterile water.

The final drug concentration should be calculated based on the desired dosage and an

administration volume of 0.1 mL per 10 g of body weight.

Formulation 2: HPMC/Tween 80-based[7][10]
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Prepare a vehicle solution of 0.5% hydroxypropylmethylcellulose (HPMC) and 0.1% Tween

80 in sterile water.

Add the required amount of AZD-8055 powder to the vehicle.

Sonicate the suspension and stir overnight to ensure homogeneity.

Administer a volume of 0.1 mL per 10 g of body weight.

In Vivo Xenograft Study Protocol
This protocol outlines a general workflow for assessing the anti-tumor efficacy of AZD-8055 in

a subcutaneous xenograft mouse model.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1683969?utm_src=pdf-body
https://www.benchchem.com/product/b1683969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Setup

Treatment Phase

Endpoint Analysis

Tumor Cell Implantation
(e.g., subcutaneous)

Tumor Growth Monitoring

Randomization into
Treatment Groups

AZD-8055 or Vehicle
Administration (Oral Gavage)

Continued Tumor
and Body Weight Monitoring

Tumor Volume Measurement Toxicity Assessment

Tissue Collection
(Tumor, Plasma, etc.)

Pharmacodynamic Analysis
(e.g., Western Blot for p-Akt, p-S6)

Click to download full resolution via product page

Caption: General experimental workflow for an in vivo xenograft study.
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Detailed Steps:

Animal Models: Use immunodeficient mice (e.g., nude or SCID) for human tumor xenografts.

[3][11] All animal procedures should be approved by the institution's animal care and use

committee.

Tumor Cell Implantation: Inject tumor cells (e.g., 1-10 million cells in sterile PBS or Matrigel)

subcutaneously into the flank of each mouse.[7]

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with

calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize

the mice into treatment and control groups.

Drug Administration: Administer AZD-8055 or vehicle control via oral gavage at the desired

dose and schedule (e.g., once or twice daily).[3]

Monitoring: Continue to monitor tumor volume and body weight throughout the study to

assess efficacy and toxicity.

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point),

euthanize the mice and collect tumors and other tissues for further analysis.

Pharmacodynamic Analysis: To confirm target engagement, tumors can be collected at

specific time points after the final dose for analysis of downstream mTOR pathway markers

(e.g., p-Akt, p-S6) by Western blot or immunohistochemistry.[3]

Pharmacodynamic Analysis Protocol
Tissue Collection: Euthanize mice at various time points after a single or final dose of AZD-
8055 (e.g., 20 minutes, 1, 8, 16, 24 hours).[3] Immediately excise tumors and snap-freeze

them in liquid nitrogen or place them in a suitable lysis buffer.

Protein Extraction: Homogenize the tumor tissue and extract total protein using a standard

lysis buffer containing protease and phosphatase inhibitors.

Western Blotting:
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Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and probe with primary antibodies against total and phosphorylated

forms of mTOR pathway proteins (e.g., Akt, S6, 4E-BP1).

Incubate with a corresponding secondary antibody and visualize the protein bands using

an appropriate detection system.

Quantify band intensities to determine the extent of target inhibition.

Safety and Tolerability
In preclinical mouse studies, AZD-8055 has been generally well-tolerated at efficacious doses.

[1] However, as with any therapeutic agent, it is important to monitor for signs of toxicity, such

as weight loss, changes in behavior, or other adverse effects. In some pediatric preclinical

models, toxicity was observed, highlighting the importance of careful monitoring in different

genetic contexts.[11] A transient, modest increase in blood glucose has also been noted in

mice treated with AZD-8055.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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